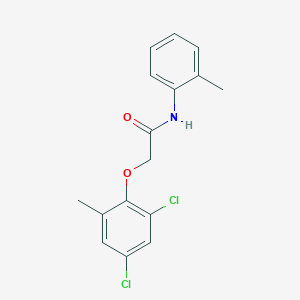

2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Dicamba belongs to the class of chemicals known as benzoic acid derivatives, and its chemical formula is C14H12Cl2NO2.

Mechanism of Action

Dicamba works by disrupting the normal growth and development of plants. It mimics the action of auxin, a plant hormone that regulates cell division and elongation. Dicamba binds to the auxin receptors in plants, causing abnormal growth and eventually death. Dicamba is a selective herbicide, meaning it only affects broadleaf weeds and not grasses.

Biochemical and Physiological Effects:

Dicamba has been shown to affect the photosynthetic activity of plants. It inhibits the activity of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. Dicamba also affects the synthesis of proteins and nucleic acids in plants, leading to reduced growth and development.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide, and its mechanism of action has been well studied. This makes it a useful tool for plant research, particularly in the study of auxin signaling and plant growth and development. However, dicamba can be toxic to some plant species, and its use should be carefully controlled in lab experiments.

Future Directions

There are several areas of research that could benefit from further study of dicamba. These include:

1. Development of dicamba-resistant crops: As dicamba use increases, there is a growing concern about the development of dicamba-resistant weeds. Developing crops that are resistant to dicamba could help to mitigate this problem.

2. Effects of dicamba on non-target species: Dicamba has been shown to have negative effects on some non-target plant species. Further research is needed to understand the full extent of these effects and how they can be minimized.

3. Mode of action of dicamba: Although the mechanism of action of dicamba is well understood, there is still much to learn about the specific molecular pathways involved. Further research could lead to the development of more effective herbicides with less environmental impact.

Conclusion:

In conclusion, dicamba is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its mechanism of action involves disrupting the normal growth and development of plants by mimicking the action of auxin. Dicamba has been extensively studied for its herbicidal properties, and its use in lab experiments can provide valuable insights into plant growth and development. However, its use should be carefully controlled to minimize its impact on non-target species. Further research is needed to fully understand the effects of dicamba and to develop more effective and environmentally friendly herbicides.

Synthesis Methods

Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid (2,4-D) with 2-methylphenylamine in the presence of acetic anhydride. The reaction produces dicamba as the main product, along with some impurities. The purity of dicamba can be improved by recrystallization or chromatography.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties. It is effective against a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides, such as glyphosate, to achieve better weed control.

properties

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10-5-3-4-6-14(10)19-15(20)9-21-16-11(2)7-12(17)8-13(16)18/h3-8H,9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSMCUYKELLXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)

![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)

![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)